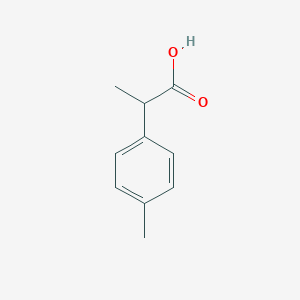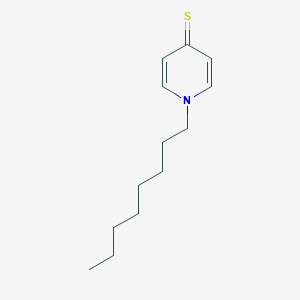
n-Octylpyridine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Octylpyridine-4-thione, also known as 2-octyl-4H-pyrido[1,2-a]thione, is a heterocyclic compound that has been extensively studied for its various biological activities. It is a member of the pyridinethione family of compounds, which are known for their potent antioxidant and anti-inflammatory properties.
科学的研究の応用
N-Octylpyridine-4-thione has been extensively studied for its various biological activities. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of n-octylpyridine-4-thione are as follows:
1. Cancer Treatment: n-Octylpyridine-4-thione has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
2. Neuroprotection: n-Octylpyridine-4-thione has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration seen in these diseases.
3. Anti-inflammatory: n-Octylpyridine-4-thione has been shown to possess potent anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
作用機序
The mechanism of action of n-octylpyridine-4-thione is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as:
1. Antioxidant: n-Octylpyridine-4-thione has been shown to possess potent antioxidant properties. It scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
生化学的および生理学的効果
N-Octylpyridine-4-thione has been shown to have various biochemical and physiological effects. Some of these are as follows:
1. Antioxidant: n-Octylpyridine-4-thione scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione induces apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
実験室実験の利点と制限
N-Octylpyridine-4-thione has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Biological Activities: n-Octylpyridine-4-thione possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
2. Easy Synthesis: n-Octylpyridine-4-thione can be synthesized easily and in large quantities.
3. Low Toxicity: n-Octylpyridine-4-thione has been shown to have low toxicity, making it a safe compound for lab experiments.
Limitations:
1. Limited Solubility: n-Octylpyridine-4-thione has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Limited Stability: n-Octylpyridine-4-thione has limited stability, which can make it difficult to store and use in lab experiments.
3. Lack of
In Vivo
Studies: More in vivo studies are needed to determine the efficacy and safety of n-Octylpyridine-4-thione in the treatment of various diseases.
2. Formulation Development: Formulation development is needed to improve the solubility and stability of n-Octylpyridine-4-thione, making it easier to use in lab experiments and potential clinical applications.
3. Combination Therapy: Combination therapy with other compounds may enhance the biological activities of n-Octylpyridine-4-thione, making it a more effective treatment for various diseases.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of n-Octylpyridine-4-thione in humans, paving the way for potential clinical applications.
In conclusion, n-Octylpyridine-4-thione is a promising compound with various biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
将来の方向性
There are several future directions for the study of n-Octylpyridine-4-thione. Some of these are as follows:
1.
合成法
The synthesis of n-octylpyridine-4-thione involves the reaction of 2-mercaptopyridine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure n-octylpyridine-4-thione.
特性
CAS番号 |
141537-35-1 |
|---|---|
製品名 |
n-Octylpyridine-4-thione |
分子式 |
C13H21NS |
分子量 |
223.38 g/mol |
IUPAC名 |
1-octylpyridine-4-thione |
InChI |
InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3 |
InChIキー |
NLECRNFONPHGMK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
正規SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
同義語 |
n-Octylpyridine-4-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



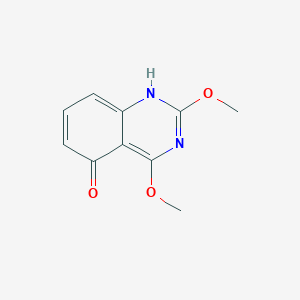
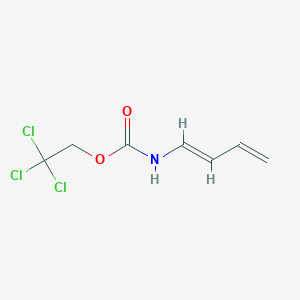
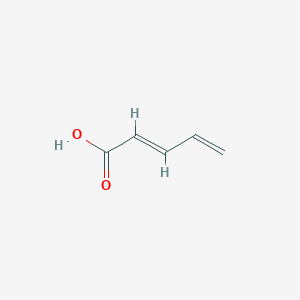
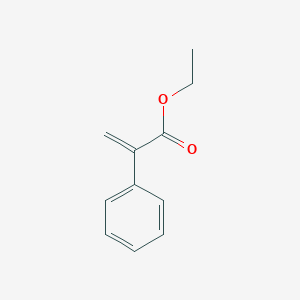
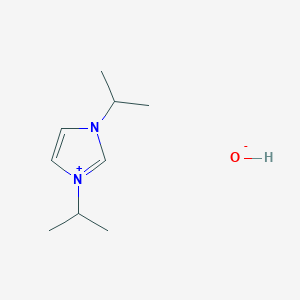
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
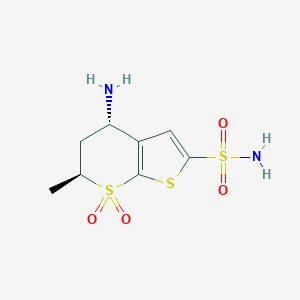
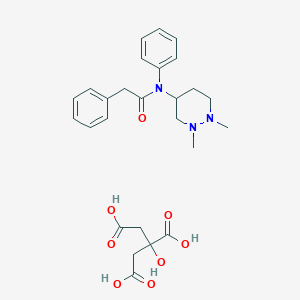
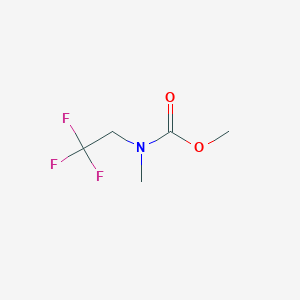
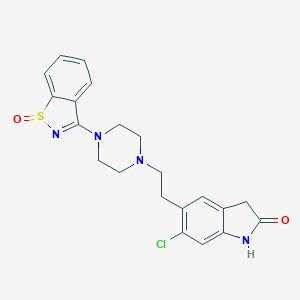
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
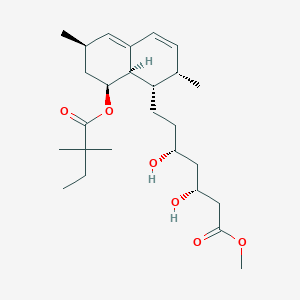
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
